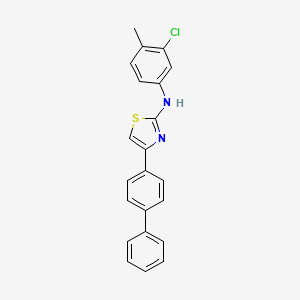
4-(biphenyl-4-yl)-N-(3-chloro-4-methylphenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Couple the thiazole derivative with 3-chloro-4-methylphenylamine using a coupling reagent (e.g., EDCI or DCC).
- Reaction conditions: Typically performed at room temperature in an organic solvent (e.g., DMF or DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1,1’-BIPHENYL]-4-YL}-N-(3-CHLORO-4-METHYLPHENYL)-1,3-THIAZOL-2-AMINE typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .
-
Step 1: Synthesis of Biphenyl Derivative
- React 4-bromobiphenyl with a boronic acid derivative in the presence of a palladium catalyst and a base.
- Reaction conditions: Typically carried out in an inert atmosphere (e.g., nitrogen) at elevated temperatures (80-100°C).
-
Step 2: Formation of Thiazole Ring
- React the biphenyl derivative with thioamide and an appropriate halogenating agent (e.g., phosphorus pentachloride).
- Reaction conditions: Conducted under reflux conditions in an organic solvent (e.g., dichloromethane).
Chemical Reactions Analysis
Types of Reactions
4-{[1,1’-BIPHENYL]-4-YL}-N-(3-CHLORO-4-METHYLPHENYL)-1,3-THIAZOL-2-AMINE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the chloromethylphenyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent (e.g., acetonitrile) at room temperature.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst; conducted under mild conditions (e.g., room temperature to 50°C).
Substitution: Amines, thiols; performed in the presence of a base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-{[1,1’-BIPHENYL]-4-YL}-N-(3-CHLORO-4-METHYLPHENYL)-1,3-THIAZOL-2-AMINE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: Studied for its interactions with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: Utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 4-{[1,1’-BIPHENYL]-4-YL}-N-(3-CHLORO-4-METHYLPHENYL)-1,3-THIAZOL-2-AMINE involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The biphenyl and thiazole moieties are crucial for binding to these targets, while the chloromethylphenyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobiphenyl: A simpler biphenyl derivative with a chlorine substituent.
3-Chloro-4-methylphenyl isocyanate: A related compound with an isocyanate group instead of a thiazole ring.
4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate: A carbamate derivative with similar structural features.
Uniqueness
4-{[1,1’-BIPHENYL]-4-YL}-N-(3-CHLORO-4-METHYLPHENYL)-1,3-THIAZOL-2-AMINE is unique due to the presence of both a biphenyl group and a thiazole ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C22H17ClN2S |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C22H17ClN2S/c1-15-7-12-19(13-20(15)23)24-22-25-21(14-26-22)18-10-8-17(9-11-18)16-5-3-2-4-6-16/h2-14H,1H3,(H,24,25) |
InChI Key |
UHDOKQRRBNOVNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11543017.png)
![3-[5-(1,3-benzoxazol-2-yl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B11543020.png)
![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11543025.png)
![2,4-dibromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol](/img/structure/B11543029.png)
![4-Chloro-N-(2-{N'-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide](/img/structure/B11543035.png)
![4-(2-{N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}-2-(4-methylbenzenesulfonamido)ethyl)phenyl 4-methylbenzene-1-sulfonate](/img/structure/B11543043.png)
![3,3,6,6-tetramethyl-9-[4-(pentyloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11543044.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11543050.png)

![3-methyl-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11543070.png)
![N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-Dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-fluorobenzamide](/img/structure/B11543071.png)
![3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11543072.png)
![N-benzyl-N-[2-({(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B11543079.png)
![N-butyl-2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11543082.png)
